molecular formula C5H6ClN B3031618 1H-Pyrrole, 2-chloro-1-methyl- CAS No. 56454-26-3

1H-Pyrrole, 2-chloro-1-methyl-

Cat. No. B3031618
CAS RN: 56454-26-3
M. Wt: 115.56 g/mol
InChI Key: SLIQPHHKXJVVTL-UHFFFAOYSA-N
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Description

“1H-Pyrrole, 2-chloro-1-methyl-” is a chemical compound with the molecular formula CHClN. It has an average mass of 115.561 Da and a monoisotopic mass of 115.018875 Da . It is also known by other names such as “2-Chlor-1-methyl-1H-pyrrol” in German, “2-Chloro-1-methyl-1H-pyrrole” in English, and “2-Chloro-1-méthyl-1H-pyrrole” in French .


Molecular Structure Analysis

The molecular structure of “1H-Pyrrole, 2-chloro-1-methyl-” consists of a pyrrole ring, which is a five-membered aromatic heterocycle, with a chlorine atom and a methyl group attached to it . Further structural analysis could be performed using techniques like X-ray diffraction .


Chemical Reactions Analysis

While specific chemical reactions involving “1H-Pyrrole, 2-chloro-1-methyl-” are not available, pyrrole compounds are known to undergo various types of reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Pyrrole, 2-chloro-1-methyl-” include its molecular formula (CHClN), average mass (115.561 Da), and monoisotopic mass (115.018875 Da) . Further properties such as boiling point, melting point, and others could be determined through experimental methods .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Pyrrole derivatives, including 2-chloro-1-methyl-1H-pyrrole, have garnered attention in drug discovery. Researchers explore their potential as lead compounds or scaffolds for designing novel drugs. These derivatives can interact with biological targets, modulate enzyme activity, and exhibit antimicrobial, antiviral, or anticancer properties . Further studies are needed to unlock their full therapeutic potential.

Material Science and Polymer Chemistry

Pyrroles contribute to the development of functional materials. They serve as monomers in polymerization reactions, leading to conductive polymers, sensors, and optoelectronic devices. Researchers have synthesized pyrrole-based polymers with tailored properties, such as solubility, conductivity, and mechanical strength. 2-chloro-1-methyl-1H-pyrrole could be a valuable building block in these endeavors .

Catalysis and Transition Metal Complexes

Pyrroles participate in catalytic reactions due to their electron-rich nature. They form complexes with transition metals, acting as ligands. These complexes catalyze various transformations, such as cross-coupling reactions, cyclizations, and oxidative processes. Researchers have explored 2-chloro-1-methyl-1H-pyrrole as a ligand in transition metal-catalyzed reactions .

Corrosion Inhibition

Pyrrole derivatives, including 2-chloro-1-methyl-1H-pyrrole, exhibit corrosion inhibition properties. They can protect metal surfaces from degradation in aggressive environments. Researchers investigate their effectiveness as additives in coatings, paints, and inhibitors for industrial applications .

Spectrochemical Analysis and Luminescence Chemistry

Pyrroles are useful in spectroscopic techniques. Their absorption and emission properties make them suitable for fluorescence studies. Researchers have explored luminescent pyrrole derivatives for sensing applications, including environmental monitoring and bioimaging .

Synthetic Intermediates and Alkaloid Synthesis

2-chloro-1-methyl-1H-pyrrole serves as an intermediate in the synthesis of biologically active molecules. It can be transformed into more complex structures, including natural alkaloids. For instance, researchers have used 2,5-bis(guanidino-aryl)-1-methyl-1H-pyrroles as antifungal agents .

Future Directions

The future directions for “1H-Pyrrole, 2-chloro-1-methyl-” could involve further exploration of its synthesis methods, structural analysis, and potential applications. Given the diverse biological activities of pyrrole compounds, there could be potential for “1H-Pyrrole, 2-chloro-1-methyl-” in various fields such as medicinal chemistry, materials science, and others .

properties

IUPAC Name

2-chloro-1-methylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN/c1-7-4-2-3-5(7)6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIQPHHKXJVVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481705
Record name 1H-Pyrrole, 2-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole, 2-chloro-1-methyl-

CAS RN

56454-26-3
Record name 1H-Pyrrole, 2-chloro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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